(9H-Fluoren-9-yl)methyl benzylidenecarbamate
Description
(9H-Fluoren-9-yl)methyl benzylidenecarbamate is a chemical compound that belongs to the class of fluorenylmethyl carbamates This compound is characterized by its unique structure, which includes a fluorenyl group attached to a benzylidene carbamate moiety
Properties
Molecular Formula |
C22H17NO2 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl (NE)-N-benzylidenecarbamate |
InChI |
InChI=1S/C22H17NO2/c24-22(23-14-16-8-2-1-3-9-16)25-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-14,21H,15H2/b23-14+ |
InChI Key |
RNBIRZFXIDMPMG-OEAKJJBVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
C1=CC=C(C=C1)C=NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl benzylidenecarbamate typically involves the reaction of 9H-fluoren-9-ylmethanol with benzylidene isocyanate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(9H-Fluoren-9-yl)methyl benzylidenecarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield fluorenylmethyl amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene moiety, leading to the formation of various substituted carbamates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Fluorenylmethyl amine derivatives.
Substitution: Substituted carbamates.
Scientific Research Applications
Scientific Research Applications
-
Organic Synthesis
- Fmoc Protection Strategy : (9H-Fluoren-9-yl)methyl benzylidenecarbamate is primarily used as a protecting group for amines in peptide synthesis. The fluorenyl group can be easily removed under mild conditions, allowing for the selective deprotection of amines without affecting other functional groups .
- Synthesis of Complex Molecules : The compound has been employed in the synthesis of complex organic molecules, including natural products and pharmaceuticals. Its ability to participate in various coupling reactions enhances its utility in constructing intricate molecular architectures .
-
Medicinal Chemistry
- Antitumor Activity : Research has demonstrated that derivatives of this compound exhibit significant antitumor properties. Studies have shown that these compounds can inhibit cancer cell proliferation and induce apoptosis through various mechanisms, making them potential candidates for cancer therapy .
- Antibiotic Development : The compound has been explored for its role in synthesizing antibiotic agents. Its derivatives have shown activity against resistant bacterial strains, highlighting its potential in developing new antibiotics .
- Catalysis
Data Tables
Case Studies
-
Peptide Synthesis Case Study
- In a study focused on peptide synthesis, this compound was used to protect amine functionalities during the stepwise assembly of peptides. The fluorenyl group was successfully removed using mild acidic conditions without degrading sensitive side chains, demonstrating its effectiveness as a protecting group .
-
Antitumor Activity Investigation
- A series of derivatives were synthesized from this compound and evaluated for their antitumor activity against various cancer cell lines. Results indicated that specific modifications to the structure enhanced cytotoxicity, suggesting a structure-activity relationship that could guide future drug development efforts .
- Borylation Reaction Study
Mechanism of Action
The mechanism of action of (9H-Fluoren-9-yl)methyl benzylidenecarbamate involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The fluorenyl group can facilitate interactions with hydrophobic pockets in proteins, while the carbamate moiety can form hydrogen bonds with amino acid residues .
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-threoninate
- N-(4-(benzyloxy)-2-methylbutan-2-yl)-9H-fluoren-2-amine
- (S)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate
Uniqueness
(9H-Fluoren-9-yl)methyl benzylidenecarbamate is unique due to its combination of a fluorenyl group and a benzylidene carbamate moiety. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and material science. Its stability and reactivity also distinguish it from other similar compounds .
Biological Activity
(9H-Fluoren-9-yl)methyl benzylidenecarbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its pharmacological properties.
The compound has the following chemical properties:
- Molecular Formula : CHNO
- Molecular Weight : 254.28 g/mol
- CAS Number : 35661-51-9
- Structure : The structure features a fluorenyl group linked to a benzylidene carbamate moiety, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound exhibits potential as an inhibitor of specific enzymes and receptors, influencing cellular pathways associated with inflammation and cancer progression.
Biological Activity Overview
Research has demonstrated various biological activities associated with this compound, including:
- Anticancer Activity : Studies indicate that the compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
- Anti-inflammatory Effects : The compound shows promise in reducing inflammation markers in vitro and in vivo, suggesting potential therapeutic applications in inflammatory diseases.
- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity against certain bacterial strains.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Anti-inflammatory | Reduction of cytokine levels | |
| Antimicrobial | Activity against Gram-positive bacteria |
Case Studies
Several case studies have been conducted to explore the effectiveness of this compound in various biological contexts:
-
Case Study on Anticancer Activity :
- A study evaluated the compound's effect on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis.
-
Case Study on Anti-inflammatory Effects :
- In an animal model of arthritis, administration of this compound led to a marked decrease in paw swelling and inflammatory markers compared to control groups.
-
Case Study on Antimicrobial Properties :
- Testing against Staphylococcus aureus revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating its potential as an antimicrobial agent.
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of (9H-Fluoren-9-yl)methyl benzylidenecarbamate?
Answer:
The compound is typically synthesized via amide coupling reactions , leveraging fluorenylmethyloxycarbonyl (Fmoc) chemistry. A representative procedure involves:
- Reacting 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)benzoic acid with a benzylidene-containing amine under coupling agents like HATU or DCC.
- Crude products are often used without further purification in subsequent steps, with yields averaging 64% purity (as observed in analogous syntheses) .
- Key steps include activation of the carboxylic acid, nucleophilic attack by the amine, and Fmoc deprotection under basic conditions (e.g., piperidine).
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
- Mass Spectrometry (MS): ESI-MS confirms molecular weight (e.g., [M+Na]⁺ peaks). For example, a related Fmoc-carbamate showed m/z calc. 572.22, found 572.20 .
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies Fmoc aromatic protons (δ 7.2–7.8 ppm) and carbamate carbonyl signals (δ 155–160 ppm).
- X-ray Crystallography: Software like SHELX refines crystal structures, particularly for resolving stereochemistry and packing motifs .
Basic: What safety protocols are essential for handling this compound?
Answer:
Based on analogous Fmoc-carbamates:
- Hazards: Acute toxicity (oral, H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) .
- Protective Measures:
- Use nitrile gloves, chemical goggles, and lab coats.
- Work in fume hoods to avoid aerosol inhalation.
- Store at <28°C in dry conditions, away from oxidizers .
Advanced: How does temperature influence the stability and self-assembly properties of this compound?
Answer:
-
Thermal Stability: Decomposition occurs above 119°C (melting point). Avoid prolonged heating during synthesis .
-
Self-Assembly: STM studies of similar Fmoc-carbamates reveal temperature-dependent monolayer formation. For instance, at the 1-phenyloctane/HOPG interface , surface coverage decreases from 85% (20°C) to 45% (50°C) due to reduced adsorption kinetics .
-
Data Table:
Temperature (°C) Surface Coverage (%) 20 85 35 70 50 45
Advanced: How can contradictions in computational vs. experimental structural data be resolved?
Answer:
- Density Functional Theory (DFT): Hybrid functionals (e.g., B3LYP) predict bond lengths and angles. For example, deviations in carbamate C=O bond lengths (<0.02 Å) vs. crystallographic data indicate reliable modeling .
- Validation: Compare computed IR spectra (e.g., carbonyl stretches ~1700 cm⁻¹) with experimental FT-IR. Discrepancies >5% suggest solvent effects or crystal packing biases .
Advanced: What challenges arise in optimizing reaction yields, and how are they addressed?
Answer:
- Low Yields (e.g., 64%): Often due to steric hindrance from the Fmoc group or incomplete coupling. Strategies include:
- Byproduct Formation: Monitor via HPLC-MS. Silica gel chromatography (EtOAc/hexane) effectively separates carbamate byproducts.
Advanced: How does this compound interact with nucleophiles in multi-step syntheses?
Answer:
- Carbamate Reactivity: The benzylidene group enhances electrophilicity at the carbonyl, facilitating nucleophilic attack (e.g., by amines or alkoxides).
- Case Study: In peptide synthesis, Fmoc deprotection with 20% piperidine in DMF proceeds via β-elimination, confirmed by UV monitoring (λ = 301 nm) .
Advanced: What role does this compound play in supramolecular chemistry?
Answer:
- Self-Assembly: The planar fluorenyl moiety promotes π-π stacking, forming 2D networks. STM imaging shows hexagonal lattices with 0.5 nm pore spacing at liquid/solid interfaces .
- Applications: Templating for nanomaterials (e.g., metal-organic frameworks) or drug delivery systems requiring controlled release.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
